molecular formula C27H44O B12006872 Cholest-5-en-7-one CAS No. 22033-90-5

Cholest-5-en-7-one

Cat. No.: B12006872
CAS No.: 22033-90-5
M. Wt: 384.6 g/mol
InChI Key: GPXIDAWDPZQTOS-UHFFFAOYSA-N
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Description

Cholest-5-en-7-one is a cholesterol derivative and steroidal ketone with the molecular formula C27H44O and a molecular weight of 384.62 g/mol . A crystal structure study has shown that in its solid state, the molecule's decahydrophenanthrenone ring system features two cyclohexane rings in chair conformations, a cyclohexene ring in an envelope conformation, and a twisted cyclopentane ring . The compound can be synthesized by the oxidation of cholest-5-ene . In the context of biomedical research, this compound is recognized as an oxidation product of 7-dehydrocholesterol (7-DHC) . The study of 7-DHC and its oxysterols, including this compound, is critical in investigating Smith-Lemli-Opitz syndrome (SLOS), a metabolic disorder characterized by elevated 7-DHC levels . Research into 7-DHC-derived oxysterols is active due to their potential biological activities, which may include cytotoxicity and the regulation of various cellular pathways . Furthermore, steroidal compounds, as a class, are the subject of ongoing research for their potential neuroprotective effects, making structural analogs and derivatives of interest for screening in relevant disease models . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h17-19,21-23,25H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIDAWDPZQTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300104
Record name cholest-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22033-90-5
Record name NSC134915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cholest-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

    Synthetic Routes: Cholest-5-en-7-one can be synthesized through various routes, including oxidation of cholesterol or its derivatives.

    Reaction Conditions: Oxidation reactions typically involve reagents like chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).

    Industrial Production: While not commonly produced industrially, research laboratories may synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactions: Cholest-5-en-7-one undergoes various chemical transformations, including

      Common Reagents: Jones reagent (CrO/HSO), PCC, and other oxidizing agents.

      Major Products: The primary product is this compound itself, but further reactions can yield cholesterol or other derivatives.

  • Scientific Research Applications

    Chemical Properties and Structure

    Cholest-5-en-7-one is characterized by its unique structure, which includes a double bond at the 5-position and a ketone group at the 7-position of the cholestane backbone. This configuration influences its biological activity and interaction with metabolic pathways.

    Biochemical Applications

    • Cholesterol Metabolism Studies
      • This compound serves as a significant metabolite in the biosynthesis of cholesterol. Its formation from cholest-5-ene involves enzymatic reactions that are crucial for understanding lipid metabolism .
    • Inflammation and Metabolic Disorders
      • Recent studies have highlighted the role of this compound in alleviating obesity-related metabolic disorders. In experiments involving db/db mice, supplementation with cholest-5-en-3-one (a related compound) showed a reduction in inflammatory markers such as MCP-1, IL-6, and TNFα, suggesting potential anti-inflammatory effects . These findings indicate that this compound may influence insulin sensitivity and chronic inflammation.
    • Cellular Mechanisms
      • Research has demonstrated that this compound can modulate cellular signaling pathways. For instance, it has been shown to inhibit NFκB activation in cell cultures, which is linked to inflammation and metabolic regulation . This suggests its potential as a therapeutic agent in treating metabolic syndrome.

    Therapeutic Potential

    • Obesity Management
      • The anti-inflammatory properties of this compound derivatives have been explored for their potential in managing obesity. In animal models, these compounds have been associated with improved metabolic profiles, including reduced liver fat accumulation and better glucose tolerance .
    • Cancer Research
      • There is emerging evidence that cholesterol metabolites like this compound may play roles in cancer biology. The modulation of inflammatory pathways could influence tumor growth and progression, making it a candidate for further investigation in oncology .

    Data Tables

    Application Area Findings References
    Cholesterol MetabolismKey intermediate in cholesterol biosynthesis ,
    Anti-inflammatory EffectsReduced MCP-1, IL-6, TNFα in db/db mice ,
    Cellular SignalingInhibition of NFκB activation ,
    Obesity ManagementImproved metabolic parameters in animal models ,
    Cancer ResearchPotential roles in tumor biology through inflammation modulation

    Case Studies

    • Study on db/db Mice
      • A study investigated the effects of dietary cholest-5-en-3-one on db/db mice. Results indicated significant reductions in serum triglycerides and inflammatory cytokines compared to control groups, highlighting its potential as a dietary supplement for obesity management .
    • Cholesterol Oxidase Applications
      • Cholesterol oxidases derived from microbial sources have been studied for their ability to convert cholesterol into this compound. These enzymes are being explored for applications in clinical diagnostics and biotechnological processes .

    Mechanism of Action

      Targets: Cholest-5-en-7-one interacts with enzymes involved in cholesterol synthesis and metabolism.

      Pathways: It affects cholesterol homeostasis by modulating the activity of enzymes like HMG-CoA reductase.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following compounds share structural or functional similarities with Cholest-5-en-7-one. A comparative analysis is provided below, supported by synthesis, spectral, and bioactivity data.

    Table 1: Structural and Functional Comparison

    Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Key Biological Activity
    This compound C₂₇H₄₄O 384.64 Δ⁵, C7-keto Microwave/ultrasound Precursor for antimicrobial agents
    7-Ketocholesterol C₂₇H₄₄O₂ 400.64 Δ⁵, C3β-hydroxy, C7-keto Enzymatic oxidation Bile acid biosynthesis
    5α-Cholest-7-en-3-one C₂₇H₄₄O 384.64 Δ⁷, C3-keto Chemical reduction Not reported
    7α-Hydroxycholest-4-en-3-one C₂₇H₄₂O₃ 414.63 Δ⁴, C3-keto, C7α-hydroxy Enzymatic (HP-β-CD-assisted) Bile acid intermediate
    3β-Chloro-7-(2′-aminoethoxyimino)-cholest-5-ene C₂₉H₄₇ClN₂O 475.15 Δ⁵, C3β-Cl, C7-imino Microwave synthesis Gram-positive antibacterial

    Key Differences and Implications

    Functional Group Positioning :

    • This compound’s C7 ketone enables nucleophilic additions (e.g., imine formation), while 7-Ketocholesterol’s C3β-hydroxy group facilitates hydrogen bonding in enzymatic pathways .
    • Derivatives like 3β-chloro or 3β-acetoxy substituents (e.g., compounds 5 and 6 in ) enhance antimicrobial potency by increasing membrane permeability .

    Double Bond Position :

    • The Δ⁵ double bond in this compound contrasts with the Δ⁴ configuration in 7α-Hydroxycholest-4-en-3-one, which is critical for bile acid synthesis . Δ⁷ analogs (e.g., 5α-Cholest-7-en-3-one) exhibit altered ring strain, affecting reactivity .

    Synthetic Efficiency :

    • Microwave-assisted synthesis of this compound derivatives achieves >90% yields in minutes , whereas enzymatic methods for 7α-Hydroxycholest-4-en-3-one require hydroxypropyl-β-cyclodextrin (HP-β-CD) to stabilize substrates, yielding 68% after purification .

    Biological Activity :

    • Pyrazoline derivatives of this compound (e.g., compound 4) show MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming chloromycin controls .
    • 7-Ketocholesterol, however, is implicated in oxidative stress pathways rather than direct antimicrobial action .

    Table 2: Antimicrobial Activity of Selected Derivatives

    Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Reference
    This compound >256 >256
    3β-Chloro derivative (6) 16 64
    3β-Acetoxy derivative (5) 32 128
    Chloromycin (control) 8 16

    Research Findings and Contradictions

    • Stereochemical Impact : The A/B trans-ring junction in this compound derivatives (confirmed via ¹H NMR W₁/₂ values) enhances antimicrobial activity compared to cis-fused analogs .
    • Contradictions in Synthesis : While HP-β-CD boosts enzymatic conversion yields for 7α-Hydroxycholest-4-en-3-one (>90% vs. <20% without ), microwave methods for this compound derivatives achieve high efficiency without stabilizers .
    • Divergent Bioactivities : Despite structural similarities, this compound derivatives target bacterial membranes, whereas 7-Ketocholesterol modulates cholesterol metabolism .

    Biological Activity

    Cholest-5-en-7-one, a derivative of cholesterol, has garnered attention due to its various biological activities. This article delves into the compound's effects on metabolic disorders, anti-inflammatory properties, and potential therapeutic applications, supported by research findings and case studies.

    Chemical Structure and Properties

    This compound (C27H44O) is characterized by its steroidal structure, which includes a double bond at the 5th position and a ketone group at the 7th position. This structural configuration is crucial for its biological activity, influencing its interactions with cellular membranes and proteins.

    1. Anti-obesity Effects

    A significant study investigated the effects of this compound on obesity-related metabolic disorders in db/db mice. The findings indicated that dietary supplementation with this compound:

    • Alleviated hepatomegaly and reduced serum triglyceride levels.
    • Decreased hyperglycemia and hyperinsulinemia, suggesting an improvement in insulin sensitivity.
    • Reduced inflammatory cytokines such as MCP-1, IL-6, and TNFα, which are associated with chronic inflammation linked to obesity.

    The study concluded that this compound exerts protective effects against obesity-related metabolic disorders by mitigating chronic inflammation through inhibition of the NFκB signaling pathway .

    2. Antioxidant Properties

    This compound has been shown to possess antioxidant properties. Research indicates that compounds with similar steroidal structures can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of preventing cellular damage associated with chronic diseases .

    Case Study 1: Dietary Impact on Metabolic Disorders

    In a controlled experiment involving db/db mice, two groups were fed different diets over a period of weeks:

    GroupDiet CompositionKey Findings
    Control (CON)Standard AIN-76 dietNo significant changes in metabolic parameters
    This compound (STN)AIN-76 diet + 0.25% this compoundSignificant reduction in liver size and triglycerides; improved insulin sensitivity

    The results highlighted the potential of this compound as a dietary supplement for managing obesity-related metabolic issues .

    Case Study 2: In Vitro NFκB Activation Assay

    An in vitro study assessed the impact of this compound on NFκB activation in CHO-K1 cells:

    TreatmentNFκB Activation LevelCytotoxicity
    Control (Cholesterol)No significant inhibitionNone observed
    This compound (100 µM)Significant inhibitionNone observed

    This study demonstrated that this compound effectively inhibits NFκB activation without inducing cytotoxic effects, further supporting its anti-inflammatory properties .

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